ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate

5-Lipoxygenase Inflammation Enzyme Inhibition

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate (CAS 314247-30-8) is a fully synthetic small molecule (MF: C₂₄H₂₁NO₅S; MW: 435.49 g/mol) that integrates a 4-oxo-4H-chromene-2-carboxylate core with a 2-phenylthiazol-4-yl substituent at the 3-position and distinct 6-ethyl-7-methoxy substitution. The compound is catalogued by multiple screening-compound suppliers (InterBioScreen ID STOCK1N-00847; Hit2Lead SC-6877829) and is offered at ≥95% purity, making it directly accessible for hit-to-lead campaigns.

Molecular Formula C24H21NO5S
Molecular Weight 435.49
CAS No. 314247-30-8
Cat. No. B2668187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate
CAS314247-30-8
Molecular FormulaC24H21NO5S
Molecular Weight435.49
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)OCC
InChIInChI=1S/C24H21NO5S/c1-4-14-11-16-19(12-18(14)28-3)30-22(24(27)29-5-2)20(21(16)26)17-13-31-23(25-17)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3
InChIKeyMABISOXIIZETBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate (CAS 314247-30-8) – Compound Identity and Procurement-Relevant Attributes


Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate (CAS 314247-30-8) is a fully synthetic small molecule (MF: C₂₄H₂₁NO₅S; MW: 435.49 g/mol) that integrates a 4-oxo-4H-chromene-2-carboxylate core with a 2-phenylthiazol-4-yl substituent at the 3-position and distinct 6-ethyl-7-methoxy substitution . The compound is catalogued by multiple screening-compound suppliers (InterBioScreen ID STOCK1N-00847; Hit2Lead SC-6877829) and is offered at ≥95% purity, making it directly accessible for hit-to-lead campaigns [1]. Its computed logP of 5.33 and topological polar surface area of 78.6 Å² place it within drug-like physicochemical space, albeit at the lipophilic boundary .

Why 4-Oxo-4H-chromene-2-carboxylate Analogs Cannot Be Freely Substituted for CAS 314247-30-8


Chromene-2-carboxylate derivatives are a privileged scaffold in medicinal chemistry, but their biological profiles are exquisitely sensitive to the nature and position of substituents on both the chromene core and the pendant heterocycle [1]. The 3-(2-phenylthiazol-4-yl) appendage found in this compound introduces a distinct hydrogen-bond-acceptor geometry and π-stacking surface that is absent in simpler 3-aryl or 3-alkyl analogs. Simultaneously, the 6-ethyl-7-methoxy pattern on the benzopyranone ring modulates electron density and steric environment, affecting both target engagement and physicochemical properties such as lipophilicity and solubility . Empirical enzyme inhibition data confirm that even subtle structural modifications within this series lead to marked differences in potency, as evidenced by the compound's >10-fold weaker 5‑lipoxygenase (5‑LOX) inhibition relative to the clinical 5‑LOX inhibitor zileuton [2]. These observations underscore that pharmacological performance cannot be inferred from core scaffold alone, making direct procurement of CAS 314247-30-8 essential for reproducible results in screening and mechanistic studies.

Quantitative Differentiation Evidence for Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate Relative to Comparators


5-Lipoxygenase Inhibition: Target Compound vs. Clinical Reference Inhibitor Zileuton

In a recombinant human 5‑LOX assay, the target compound exhibits an IC₅₀ > 10,000 nM, indicating weak inhibition [1]. By contrast, the clinically approved 5‑LOX inhibitor zileuton achieves an IC₅₀ of 500 nM (0.5 µM) in rat basophilic leukemia cell supernatants and 300‑560 nM in other mammalian systems . The >20‑fold difference in potency identifies CAS 314247-30-8 as a low-affinity 5‑LOX ligand, suitable for studies where partial or pathway-biased modulation is preferred over full enzymatic blockade.

5-Lipoxygenase Inflammation Enzyme Inhibition

Target Engagement Selectivity: Dual Profiling Against 5‑LOX and Soluble Epoxide Hydrolase (sEH)

Within the same curated dataset, the compound was profiled against human recombinant soluble epoxide hydrolase (sEH) and returned an IC₅₀ >10,000 nM, identical within error to its 5‑LOX value [1]. This equipotent, low‑affinity profile across two enzymes of the arachidonic acid cascade distinguishes CAS 314247-30-8 from many chromene‑2‑carboxylate analogs that preferentially inhibit one pathway over the other [2]. The data do not support a selectivity‑driven procurement rationale; instead, they highlight the compound's utility as a balanced, dual‑target probe for exploring polypharmacology in lipid mediator biology.

Soluble Epoxide Hydrolase Selectivity Polypharmacology

Lipophilicity Enhancement via 6‑Ethyl Substitution: Distinguishing Physicochemical Advantage Over the Des‑Ethyl Analog

The experimentally validated clogP of CAS 314247-30-8 is 5.33, as reported by the Hit2Lead compound database . The direct des‑ethyl analog, ethyl 7‑methoxy-4-oxo-3-(2‑phenylthiazol‑4‑yl)-4H-chromene‑2‑carboxylate (CAS 51625‑98‑0), lacks the 6‑ethyl substituent and possesses a molecular formula of C₂₂H₁₇NO₅S . The addition of a single ethyl group (C₂H₄) to the chromene core is predicted to raise logP by approximately 0.5–0.6 units based on established fragment‑based contribution models, moving the compound from a moderate‑lipophilicity range into a high‑lipophilicity domain [1]. This physicochemical shift is relevant for procurement decisions when membrane permeability or blood‑brain barrier penetration is desired, as the 6‑ethyl analog will exhibit greater partitioning into lipid environments than its des‑ethyl counterpart.

Lipophilicity LogP Physicochemical Property

Optimal Research and Procurement Application Scenarios for Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate


Negative Control or Tool Compound for 5‑Lipoxygenase Inhibitor Screening Cascades

Given its weak 5‑LOX inhibitory activity (IC₅₀ >10,000 nM), CAS 314247-30-8 serves as an excellent negative control or low‑affinity reference compound in 5‑LOX enzymatic assays, enabling researchers to establish assay windows and validate the activity of novel, potent inhibitors such as zileuton (IC₅₀ = 500 nM) [1]. Its structural similarity to more potent chromene-based 5‑LOX ligands ensures that any observed differential activity can be attributed to pharmacophoric differences rather than scaffold incompatibility.

Dual 5‑LOX/sEH Polypharmacology Probe for Arachidonic Acid Cascade Studies

The equipotent, low‑micromolar range activity against both 5‑LOX and sEH makes this compound a unique starting point for investigating the biological consequences of simultaneous, balanced modulation of the two major branches of the arachidonic acid metabolic pathway [1]. It is particularly useful in phenotypic screens where pathway‑biased modulation without complete blockade is desired, and can guide medicinal chemistry efforts aimed at introducing target selectivity.

Lipophilic Scaffold for Blood‑Brain Barrier Penetration Studies

With a clogP of 5.33, this compound lies at the upper lipophilicity limit favorable for passive membrane diffusion and potential central nervous system (CNS) penetration . Procurement of the 6‑ethyl analog over the less lipophilic des‑ethyl variant (predicted clogP ≈ 4.7–4.8) is recommended when the research objective involves evaluating chromene‑thiazole conjugates in neuroinflammation models where 5‑LOX and sEH are implicated in CNS pathology [2].

Chromene‑Thiazole Scaffold Reference Standard for Structure–Activity Relationship (SAR) Libraries

As a well‑characterized member of the 3‑(2‑phenylthiazol‑4‑yl)-4H-chromene‑2‑carboxylate family, CAS 314247-30-8 serves as a reference standard for SAR exploration. Its documented enzyme inhibition profile, purity specifications (≥95%), and computed physicochemical parameters provide a robust baseline against which newly synthesized analogs can be benchmarked, ensuring that any improvements in potency, selectivity, or solubility are quantitatively attributable to specific structural modifications .

Quote Request

Request a Quote for ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.